2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of pyranochromenes.
Preparation Methods
The synthesis of 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the Knoevenagel–Michael reaction, which is highly efficient and environmentally friendly. This reaction can be catalyzed by sodium fluoride under microwave irradiation, resulting in high yields within a short reaction time . The reaction involves the condensation of 3,5-cyclohexanedione, 2-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol .
Chemical Reactions Analysis
2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Scientific Research Applications
2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, and antiviral agent.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase, leading to the disruption of DNA replication and cell cycle progression . Additionally, its antibacterial activity is linked to the inhibition of bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile include:
2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has similar biological activities but differs in the position of the fluorine atom.
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Another analog with a different fluorine position, affecting its chemical reactivity and biological activity.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This derivative has been studied for its antibacterial and corrosion inhibition properties.
These comparisons highlight the unique properties of this compound, particularly its specific enzyme inhibition and anticancer activities.
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3/c20-13-7-3-1-5-10(13)15-12(9-21)18(22)25-17-11-6-2-4-8-14(11)24-19(23)16(15)17/h1-8,15H,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQMBVZPMQPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.